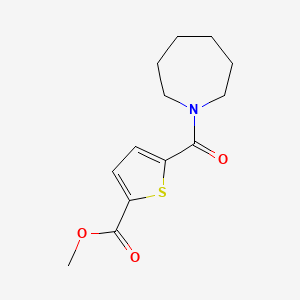
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to possess antitumor, antiviral, and antibacterial properties. In materials science, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In organic synthesis, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a key intermediate for the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has several advantages for lab experiments, including its high yield synthesis method, its potential applications in various fields, and its relatively low toxicity. However, one limitation of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in various experimental models.
Méthodes De Synthèse
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then methylated using dimethyl sulfate to yield Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in high yields.
Propriétés
IUPAC Name |
methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)11-7-6-10(18-11)12(15)14-8-4-2-3-5-9-14/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUUFBKAJUCUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

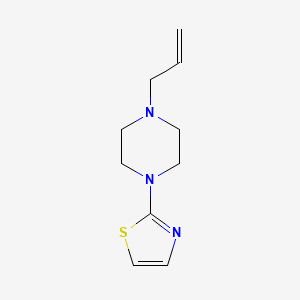
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
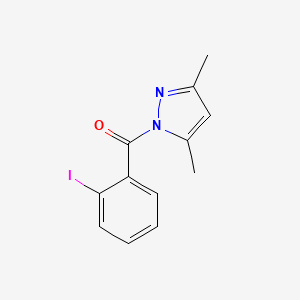



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
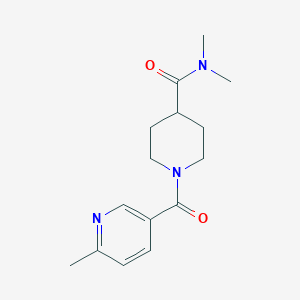
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
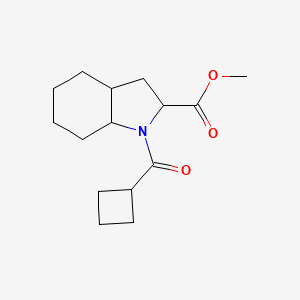
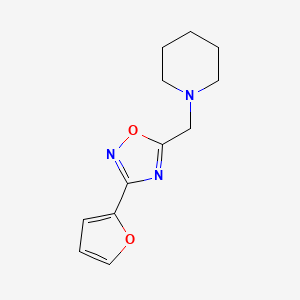
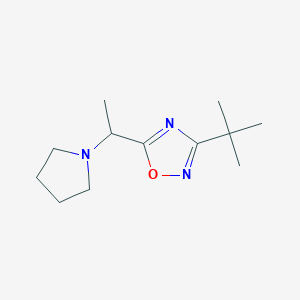
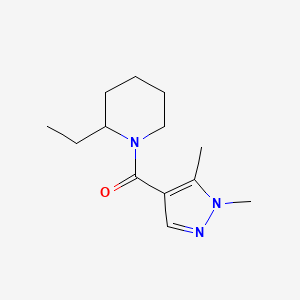
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)